molecular formula C12H14O4 B11787587 (1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol

(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol

Cat. No.: B11787587
M. Wt: 222.24 g/mol
InChI Key: UJBWXWGGOVFJPU-UHFFFAOYSA-N
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Description

(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a methanol moiety and a 2,3-dihydrobenzo[b][1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with cyclopropylmethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Vinyl Chloride: A compound with similar industrial applications but different chemical properties.

    Positronium Hydride: An exotic molecule with unique properties and applications in scientific research.

    Glutaminase Inhibitor, Compound 968: A compound with similar biological applications but different molecular structure.

Uniqueness

(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin ring makes it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yloxy)cyclopropyl]methanol

InChI

InChI=1S/C12H14O4/c13-8-12(3-4-12)16-9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7,13H,3-6,8H2

InChI Key

UJBWXWGGOVFJPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)OC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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